(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a fluorobenzylidene group, and a bis(2-methylpropyl)amino substituent
Preparation Methods
The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorobenzylidene Group: This step may involve the use of fluorobenzaldehyde and appropriate condensation reactions.
Attachment of the Bis(2-methylpropyl)amino Group: This can be done through nucleophilic substitution reactions using bis(2-methylpropyl)amine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bis(2-methylpropyl)amino group may interact with receptors or enzymes, while the fluorobenzylidene group may enhance binding affinity or specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one include other benzofuran derivatives and compounds with fluorobenzylidene groups. What sets this compound apart is the combination of these functional groups, which may confer unique properties and applications. Examples of similar compounds include:
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative.
2-Fluorobenzylideneacetone: A compound with a fluorobenzylidene group but lacking the benzofuran core.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H28FNO3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H28FNO3/c1-15(2)12-26(13-16(3)4)14-19-21(27)10-9-18-23(28)22(29-24(18)19)11-17-7-5-6-8-20(17)25/h5-11,15-16,27H,12-14H2,1-4H3/b22-11- |
InChI Key |
HKXORXUAKBKVTL-JJFYIABZSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.